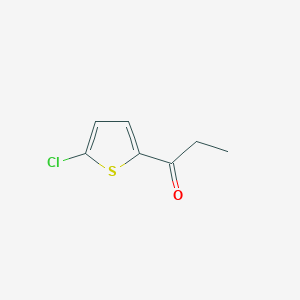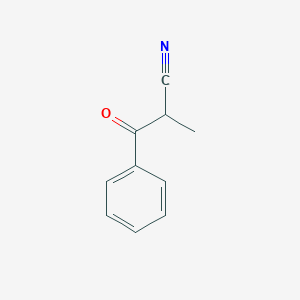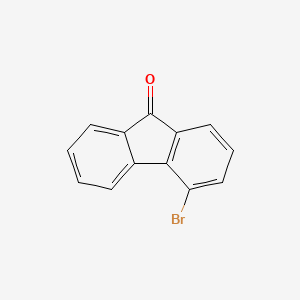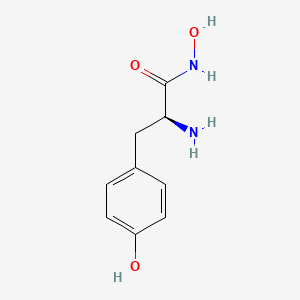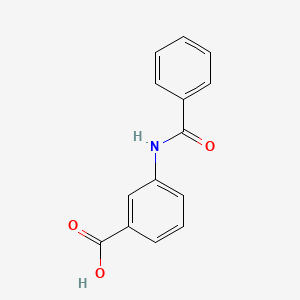
2-Bromo-3-phenylpropanoyl chloride
Overview
Description
2-Bromo-3-phenylpropanoyl chloride is an organic compound with the molecular formula C9H8BrClO and a molecular weight of 247.52 g/mol . This compound is known for its reactivity and is used in various fields of research and industry. It is a colorless to pale yellow liquid at room temperature and is sensitive to moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-phenylpropanoyl chloride can be synthesized through the bromination of 3-phenylpropanoic acid followed by chlorination. The typical synthetic route involves the following steps:
Bromination: 3-phenylpropanoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-3-phenylpropanoic acid.
Chlorination: The resulting 2-bromo-3-phenylpropanoic acid is then reacted with thionyl chloride (SOCl2) to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reactions.
Chemical Reactions Analysis
2-Bromo-3-phenylpropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles. Common reagents include amines, alcohols, and thiols.
Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-bromo-3-phenylpropanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Iron(III) bromide for bromination, thionyl chloride for chlorination
Major Products:
2-Bromo-3-phenylpropanoic acid: Formed through hydrolysis
Substituted derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-Bromo-3-phenylpropanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Medicinal Chemistry: It is employed in the development of new drug candidates due to its reactivity and ability to form various derivatives.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-bromo-3-phenylpropanoyl chloride involves its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is utilized in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
2-Bromo-3-phenylpropanoyl chloride can be compared with other similar compounds such as:
3-Phenylpropanoyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chloro-3-phenylpropanoyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in reactions.
2-Bromo-3-phenylpropanoic acid: The carboxylic acid derivative, which is less reactive towards nucleophiles compared to the acyl chloride.
The uniqueness of this compound lies in its dual reactivity due to the presence of both bromine and chlorine atoms, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-3-phenylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTQBSSKEGUDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294587 | |
| Record name | 2-bromo-3-phenylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42762-86-7 | |
| Record name | NSC97218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-3-phenylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



